![molecular formula C18H22ClN11O3 B133410 3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[[2-(4-azido-2-hydroxybenzoyl)hydrazinyl]methylidene]-6-chloropyrazine-2-carboxamide CAS No. 144176-48-7](/img/structure/B133410.png)

3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[[2-(4-azido-2-hydroxybenzoyl)hydrazinyl]methylidene]-6-chloropyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

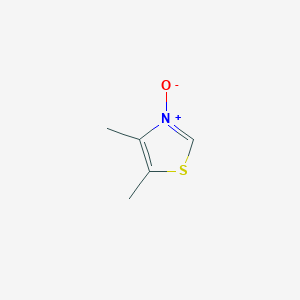

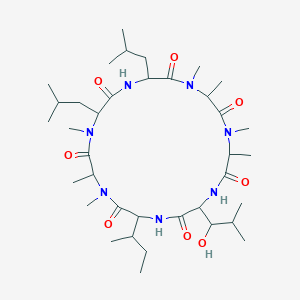

5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) is a novel amiloride analog designed to modulate the alpha 2-adrenergic receptor. This compound is particularly interesting due to its ability to accelerate the rate of dissociation of [3H]yohimbine from affinity-purified alpha 2-adrenergic receptors, which is an assay for allosteric modulation of receptor-adrenergic ligand interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) involves multiple steps The starting material, amiloride, undergoes a series of reactions to introduce the aminoethyl and isopropyl groupsThe reaction conditions typically involve the use of organic solvents such as methanol or DMSO and may require heating to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring that the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) can undergo various types of chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve the use of organic solvents and may require heating or cooling to control the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Aplicaciones Científicas De Investigación

5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) involves its interaction with the alpha 2-adrenergic receptor. This compound accelerates the rate of dissociation of [3H]yohimbine from the receptor, indicating that it acts as an allosteric modulator. This means that it binds to a site on the receptor that is distinct from the orthosteric binding site, thereby altering the receptor’s conformation and affecting its interaction with ligands .

Comparación Con Compuestos Similares

Similar Compounds

5-(N-2’-(4’‘-azidosalicylamidino)ethyl-N’-isopropyl)amiloride: This compound also interacts with the alpha 2-adrenergic receptor but does not accelerate the rate of dissociation of [3H]yohimbine.

5-(N-ethyl-N-isopropyl)amiloride: This compound is a potent inhibitor of several sodium-hydrogen antiporters but does not exhibit the same allosteric modulation properties.

Uniqueness

5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) is unique due to its specific ability to modulate the alpha 2-adrenergic receptor allosterically, which is not observed in other similar compounds. This makes it a valuable tool for studying receptor-ligand interactions and developing new therapeutic agents .

Propiedades

Número CAS |

144176-48-7 |

|---|---|

Fórmula molecular |

C18H22ClN11O3 |

Peso molecular |

475.9 g/mol |

Nombre IUPAC |

3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[(E)-[(4-azido-2-hydroxybenzoyl)hydrazinylidene]methyl]-6-chloropyrazine-2-carboxamide |

InChI |

InChI=1S/C18H22ClN11O3/c1-9(2)30(6-5-20)16-14(19)25-13(15(21)26-16)18(33)23-8-24-28-17(32)11-4-3-10(27-29-22)7-12(11)31/h3-4,7-9,31H,5-6,20H2,1-2H3,(H2,21,26)(H,28,32)(H,23,24,33) |

Clave InChI |

PSGDLBVKPATNTL-UHFFFAOYSA-N |

SMILES |

CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)NC=NNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N |

SMILES isomérico |

CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)/N=C\NNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N |

SMILES canónico |

CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)N=CNNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N |

Sinónimos |

5-(N-2'-aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B133361.png)

![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)